molecular formula C11H24N2 B3127747 (S)-3,3-dimethyl-1-(piperidin-1-yl)butan-2-amine CAS No. 338731-71-8

(S)-3,3-dimethyl-1-(piperidin-1-yl)butan-2-amine

Cat. No. B3127747
CAS RN: 338731-71-8
M. Wt: 184.32 g/mol
InChI Key: HBVFNLLTORWUQS-SNVBAGLBSA-N
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Description

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .


Synthesis Analysis

Piperidine (Hexahydropyridine) is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .


Molecular Structure Analysis

Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds . Compounds with piperidine moiety show a wide variety of biologic activities .


Chemical Reactions Analysis

Piperidine is a vital fundament in the production of drugs . This nitrogen bearing heterocyclic ring system and its byproducts show several essential features and are being utilized in different ways as anticancer, antimicrobial, analgesic, antiinflammatory, and antipsychotic agents .

Scientific Research Applications

Anticancer Applications

Piperidine derivatives, including “(S)-3,3-dimethyl-1-(piperidin-1-yl)butan-2-amine”, are being utilized in different ways as anticancer agents . They have shown promising results in inhibiting the growth of cancer cells and reducing tumor size.

Antiviral Applications

These compounds also have potential antiviral applications . They can interfere with the replication of viruses, making them a potential candidate for the development of new antiviral drugs.

Antimalarial Applications

Piperidine derivatives have shown effectiveness as antimalarial agents . They can inhibit the growth of Plasmodium parasites, which are responsible for malaria.

Antimicrobial and Antifungal Applications

These compounds have demonstrated antimicrobial and antifungal properties . They can inhibit the growth of various types of bacteria and fungi, making them useful in the treatment of various infections.

Analgesic and Anti-inflammatory Applications

These compounds have shown analgesic (pain-relieving) and anti-inflammatory properties . They can help reduce pain and inflammation, making them potentially useful in the treatment of conditions like arthritis.

Anti-Alzheimer Applications

Piperidine derivatives are being explored for their potential use in the treatment of Alzheimer’s disease . They may help slow the progression of this neurodegenerative disorder.

Antipsychotic Applications

Finally, these compounds have potential antipsychotic applications . They can help manage symptoms of various psychiatric disorders, including schizophrenia.

Future Directions

The field of drug discovery continues to explore the potential of piperidine derivatives for various therapeutic applications . The importance of the piperidine nucleus in drug discovery is highlighted in recent studies .

properties

IUPAC Name

(2S)-3,3-dimethyl-1-piperidin-1-ylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-11(2,3)10(12)9-13-7-5-4-6-8-13/h10H,4-9,12H2,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVFNLLTORWUQS-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CN1CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](CN1CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3,3-dimethyl-1-(piperidin-1-yl)butan-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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